2-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine is an organic compound that belongs to the class of phenethylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Ethanamine Group: The benzodioxole intermediate is then reacted with an appropriate amine, such as 2-bromoethylamine, under basic conditions to form the ethanamine derivative.
Attachment of the Dimethoxyphenyl Group: The final step involves the reaction of the ethanamine derivative with 2,4-dimethoxybenzyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or dimethoxyphenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole and dimethoxyphenyl groups may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanamine: Lacks the dimethoxyphenyl group, resulting in different chemical properties and applications.
3,4-Methylenedioxyphenethylamine: Similar structure but different substitution pattern, leading to distinct biological activities.
2-(2,2-Dimethyl-1,3-benzodioxol-5-yl)ethanamine:
Uniqueness
2-(1,3-Benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine is unique due to the presence of both the benzodioxole and dimethoxyphenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-20-15-5-4-14(17(10-15)21-2)11-19-8-7-13-3-6-16-18(9-13)23-12-22-16/h3-6,9-10,19H,7-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWGXTHOJKGWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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